molecular formula C13H11O3P B14173905 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide CAS No. 4242-21-1

4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide

Cat. No.: B14173905
CAS No.: 4242-21-1
M. Wt: 246.20 g/mol
InChI Key: IVVGLHFVBDTRKX-UHFFFAOYSA-N
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Description

4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is a phosphorus-containing compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide typically involves the reaction of phenol with phosphorus trichloride, followed by oxidation. The reaction conditions often require the use of solvents such as acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide . The process is sensitive to light and heat, and the compound is incompatible with water and strong oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different phosphorus oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various phosphorus-containing compounds, such as phosphonates, phosphines, and phosphates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in cells. For example, it has been shown to inhibit neuropathy target esterase, which is involved in nerve cell function . This inhibition can lead to delayed neuropathy and other toxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes and disrupt metabolic pathways makes it a valuable compound for research and industrial applications.

Properties

CAS No.

4242-21-1

Molecular Formula

C13H11O3P

Molecular Weight

246.20 g/mol

IUPAC Name

2-phenyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide

InChI

InChI=1S/C13H11O3P/c14-17(12-7-2-1-3-8-12)15-10-11-6-4-5-9-13(11)16-17/h1-9H,10H2

InChI Key

IVVGLHFVBDTRKX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OP(=O)(O1)C3=CC=CC=C3

Origin of Product

United States

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